molecular formula C26H24N2O4S B10882885 2-(Naphthalen-2-yloxy)-1-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethanone

2-(Naphthalen-2-yloxy)-1-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethanone

Cat. No.: B10882885
M. Wt: 460.5 g/mol
InChI Key: YCHWRPVYWLVDCX-UHFFFAOYSA-N
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Description

2-(2-NAPHTHYLOXY)-1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features both naphthyl and piperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-NAPHTHYLOXY)-1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps. One common route includes the reaction of 2-naphthylsulfonyl chloride with piperazine to form an intermediate, which is then reacted with 2-naphthyloxyacetyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production, and implementing purification techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-NAPHTHYLOXY)-1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthylamines.

Scientific Research Applications

2-(2-NAPHTHYLOXY)-1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-NAPHTHYLOXY)-1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthylsulfonyl chloride
  • 2-Naphthoxyacetic acid
  • 4-[4-(2-Naphthylsulfonyl)piperazino]-1H-indole

Uniqueness

2-(2-NAPHTHYLOXY)-1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-1-ETHANONE is unique due to its dual naphthyl groups and the presence of both ether and sulfonyl functionalities. This combination of features provides it with distinct chemical reactivity and potential for diverse applications compared to its similar compounds .

Properties

Molecular Formula

C26H24N2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

2-naphthalen-2-yloxy-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethanone

InChI

InChI=1S/C26H24N2O4S/c29-26(19-32-24-11-9-20-5-1-3-7-22(20)17-24)27-13-15-28(16-14-27)33(30,31)25-12-10-21-6-2-4-8-23(21)18-25/h1-12,17-18H,13-16,19H2

InChI Key

YCHWRPVYWLVDCX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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